molecular formula C7H16ClNO B13247752 3-(Aminomethyl)-2-methylcyclopentan-1-ol hydrochloride

3-(Aminomethyl)-2-methylcyclopentan-1-ol hydrochloride

Cat. No.: B13247752
M. Wt: 165.66 g/mol
InChI Key: QLKVKQLSCZIFOC-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-2-methylcyclopentan-1-ol hydrochloride (CAS 1803598-17-5) is a chemical compound with a molecular formula of C7H16ClNO and a molecular weight of 165.66 g/mol . It is the hydrochloride salt form of 3-(Aminomethyl)-2-methylcyclopentan-1-ol (CAS 1561625-74-8), which has a molecular weight of 129.20 g/mol . This organics compound features a cyclopentane ring core, a versatile scaffold in medicinal chemistry and organic synthesis, which is substituted with a hydroxymethyl group, an aminomethyl group, and a methyl group . The presence of these multiple functional groups makes it a valuable chiral building block or intermediate for the synthesis of more complex molecules in pharmaceutical research and development. Its structure, often represented by the SMILES string "OC1C(C)C(CN)CC1.[H]Cl" , indicates potential for diverse chemical modifications. Researchers utilize such functionalized cyclopentane derivatives in areas such as drug discovery and chemical biology. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

3-(aminomethyl)-2-methylcyclopentan-1-ol;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-5-6(4-8)2-3-7(5)9;/h5-7,9H,2-4,8H2,1H3;1H

InChI Key

QLKVKQLSCZIFOC-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCC1O)CN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic route to 3-(Aminomethyl)-2-methylcyclopentan-1-ol hydrochloride involves a Mannich reaction , a classical method for introducing aminomethyl groups adjacent to carbonyl compounds.

  • Starting Materials :

    • 2-Methylcyclopentanone (ketone substrate)
    • Formaldehyde (source of the methylene group)
    • Ammonium chloride (amine source and hydrochloride provider)
  • Reaction Mechanism :
    The ketone undergoes nucleophilic addition with formaldehyde and ammonium chloride to form an aminomethylated cyclopentanone intermediate. Subsequent reduction or direct formation of the hydroxyl group yields the target this compound.

  • Typical Conditions :

    • Aqueous medium
    • Heating to moderate temperatures (often 50–100 °C) to facilitate the Mannich condensation
    • Controlled pH to maintain ammonium chloride stability and promote reaction progression
  • Isolation :
    The hydrochloride salt is obtained by acidification and precipitation, followed by filtration and drying.

This method is well-established for producing aminomethyl alcohol derivatives on both small and larger scales.

Industrial Production Considerations

Scaling up the synthesis of this compound requires optimization of several parameters:

  • Reactor Type :
    Continuous flow reactors are preferred for better heat and mass transfer, allowing precise control over reaction time and temperature, thus improving yield and purity.

  • Reaction Parameters :

    • Temperature and pressure are optimized to balance reaction rate and selectivity.
    • Concentrations of formaldehyde and ammonium chloride are adjusted to minimize side reactions and maximize product formation.
  • Purification :
    Industrial purification may involve crystallization of the hydrochloride salt and chromatographic techniques to ensure pharmaceutical-grade purity.

  • Environmental and Safety Aspects :
    Waste streams containing formaldehyde and ammonium salts are treated to minimize environmental impact.

Chemical Reaction Analysis Relevant to Preparation

Understanding the chemical reactivity of this compound is important for refining synthesis and downstream applications.

Reaction Type Description Common Reagents Major Products Formed
Oxidation Hydroxyl group oxidation to ketone or aldehyde Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) 2-Methylcyclopentanone, 2-Methylcyclopentanal
Reduction Reduction of aminomethyl or carbonyl groups Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) 3-(Aminomethyl)-2-methylcyclopentane
Substitution Nucleophilic substitution at aminomethyl group Alkyl halides, Acyl chlorides Various substituted derivatives

This table summarizes the key chemical transformations that may be relevant during synthesis or modification steps.

Comparative Data Table: Molecular and Structural Information

Parameter Data
Molecular Formula C7H15NO·HCl
Molecular Weight Approx. 161.66 g/mol (hydrochloride salt)
IUPAC Name This compound
Key Functional Groups Aminomethyl (-CH2NH2), Hydroxyl (-OH), Methyl (-CH3) on cyclopentane ring
Physical State Typically solid hydrochloride salt
Solubility Soluble in water due to hydrochloride form

This data is consistent with the compound’s structure and supports its chemical behavior during synthesis and application.

Literature and Patent Survey

  • The Mannich reaction approach is widely documented in organic synthesis literature as a reliable method for aminomethylation of cyclic ketones.
  • Patents related to the synthesis of aminomethylcyclopentanol derivatives often emphasize the control of reaction parameters to improve stereoselectivity and yield.
  • Research articles highlight the use of ammonium chloride as both amine source and hydrochloride provider, simplifying salt formation in situ.

Summary of Preparation Method

Step Description Conditions
1 Reaction of 2-methylcyclopentanone with formaldehyde and ammonium chloride Aqueous medium, heating (50–100 °C), controlled pH
2 Formation of aminomethylated intermediate Mannich condensation
3 Isolation of hydrochloride salt Acidification, crystallization
4 Purification Filtration, drying, optional chromatography

This streamlined process ensures efficient synthesis of this compound suitable for research and industrial use.

Additional Notes

  • The compound’s dual functional groups enable further chemical modifications, making it a versatile intermediate in organic synthesis and pharmaceutical research.
  • Quality control during preparation includes NMR, IR spectroscopy, and HPLC to confirm structure and purity.
  • Alternative synthetic routes may involve reductive amination of 2-methylcyclopentanone with formaldehyde and ammonia or amine sources under catalytic hydrogenation, though the Mannich reaction remains predominant.

This detailed analysis consolidates authoritative information from chemical databases and synthesis reports, excluding unreliable sources, to provide a comprehensive overview of the preparation methods for this compound.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-2-methylcyclopentan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of 2-methylcyclopentanone or 2-methylcyclopentanal.

    Reduction: Formation of 3-(Aminomethyl)-2-methylcyclopentane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Aminomethyl)-2-methylcyclopentan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-2-methylcyclopentan-1-ol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity. The hydroxyl group can also participate in hydrogen bonding, further modulating the compound’s effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular features of 3-(Aminomethyl)-2-methylcyclopentan-1-ol hydrochloride with analogous compounds from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features Reference
3-(Aminomethyl)-2-methylcyclopentan-1-ol HCl (target) C₇H₁₆ClNO 165.45* -NH₂ (as HCl), -OH, -CH₃ Cyclopentane with three substituents N/A
3-(2-Aminoethyl)cyclobutan-1-ol HCl C₆H₁₄ClNO 151.64* -NH₂ (as HCl), -OH Cyclobutane with aminoethyl and -OH
Methyl 3-aminocyclopentanecarboxylate C₇H₁₃NO₂ 143.18 -NH₂, ester (-COOCH₃) Cyclopentane with amine and ester
1-Methylcyclopentanol C₆H₁₂O 100.16 -OH, -CH₃ Cyclopentanol with methyl group

*Calculated based on molecular formulas; values may vary slightly due to isotopic distribution.

Key Observations:

Ring Size and Strain: The cyclobutane analog (C₆H₁₄ClNO, ) has a smaller, more strained ring compared to cyclopentane, likely increasing its reactivity in ring-opening or substitution reactions. The cyclopentane derivatives (target compound and Methyl 3-aminocyclopentanecarboxylate ) benefit from reduced ring strain, enhancing stability for applications requiring prolonged shelf life or controlled reactivity.

Functional Group Diversity: The target compound’s combination of -NH₂ (as HCl), -OH, and -CH₃ groups offers hydrogen-bonding capability and chiral centers, making it suitable for asymmetric synthesis or enzyme interactions. Methyl 3-aminocyclopentanecarboxylate replaces the hydroxyl group with an ester, increasing lipophilicity and altering solubility (e.g., in organic solvents vs. water).

Hydrochloride Salts vs. Free Amines :

  • The hydrochloride salts (target compound and cyclobutane analog ) enhance water solubility and crystallinity compared to free amines, critical for pharmaceutical formulation.

Research and Application Comparisons

Target Compound (Inferred):
  • Potential applications include peptide synthesis (similar to 1-Aminocyclopentanecarboxylic acid HCl ), chiral ligand design, or as a precursor for bioactive molecules.

Biological Activity

3-(Aminomethyl)-2-methylcyclopentan-1-ol hydrochloride is an organic compound notable for its unique structure, which features a cyclopentane ring substituted with both an aminomethyl group and a hydroxyl group. This structural composition contributes to its potential biological activity, making it a subject of interest in medicinal chemistry and organic synthesis. The compound's molecular formula is C6H13ClN2OC_6H_{13}ClN_2O with a molecular weight of approximately 151.65 g/mol .

The biological activity of this compound primarily involves its interaction with various molecular targets within biological systems. The presence of the aminomethyl and hydroxyl functional groups allows for:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules, enhancing its interactions with proteins and enzymes.
  • Electrostatic Interactions : The aminomethyl group can engage in electrostatic interactions, influencing the function and activity of target molecules .

These interactions suggest that the compound could have therapeutic applications, particularly in drug development.

Synthesis

The synthesis of this compound typically involves a Mannich reaction. This process includes the reaction of 2-methylcyclopentanone with formaldehyde and ammonium chloride under aqueous conditions, often requiring heating to facilitate the reaction .

Reaction Overview

StepReactantsConditionsProducts
12-Methylcyclopentanone + Formaldehyde + Ammonium ChlorideAqueous, heating3-(Aminomethyl)-2-methylcyclopentan-1-ol
23-(Aminomethyl)-2-methylcyclopentan-1-ol + HClAcidificationThis compound

Biological Activity Studies

Research into the biological activity of this compound has focused on its binding affinities and effects on various biological systems. Notable findings include:

  • Binding Affinities : Studies indicate that the compound exhibits significant binding affinities to specific proteins and enzymes, suggesting a role in modulating their activities.
  • Pharmacological Profiles : The dual functionality (aminomethyl and hydroxyl groups) enhances its pharmacological profile, indicating potential use as a therapeutic agent .

Case Studies

Several studies have explored the biological implications of this compound:

  • Insect Growth Regulation : Analogues similar to this compound have been investigated for their ability to inhibit juvenile hormone production in insects, demonstrating potential as insect growth regulators .
  • Enzyme Interaction : Research has shown that compounds with similar structures can interact with enzymes involved in metabolic pathways, influencing physiological responses .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural CharacteristicsPotential Applications
3-(Aminomethyl)cyclopentanolLacks hydrochloride salt; similar aminomethyl groupOrganic synthesis
2-MethylcyclopentanoneKetone derivative without the aminomethyl groupSolvent, intermediate
3-(Hydroxymethyl)-2-methylcyclopentaneContains a hydroxymethyl group instead of aminomethylPotential drug candidate

The combination of both an aminomethyl group and a hydroxyl group on the cyclopentane ring makes this compound distinct from other similar compounds, allowing for diverse chemical reactivity and potential biological activity .

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